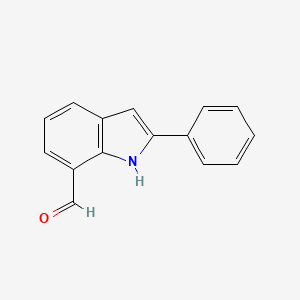
2-Phenyl-1H-indole-7-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1H-indole-7-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a phenyl group attached to the second position of the indole ring and an aldehyde group at the seventh position. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1H-indole-7-carbaldehyde can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . Another method includes the use of multicomponent reactions, which are high-yielding and operationally friendly .
Industrial Production Methods: Industrial production of indole derivatives often involves the use of catalytic processes to enhance yield and selectivity. For instance, the use of L-proline or Amberlite IRA-400 Cl resin as catalysts has been reported to improve the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenyl-1H-indole-7-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be easily oxidized to form indole-3-carboxylic acid . Additionally, it can participate in Henry reactions with nitromethane to produce 3-nitrovinyl indole .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can occur readily due to the electron-rich nature of the indole ring.
Major Products: The major products formed from these reactions include indole-3-carboxylic acid and 3-nitrovinyl indole .
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1H-indole-7-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Phenyl-1H-indole-7-carbaldehyde involves its interaction with specific molecular targets and pathways. Indole derivatives often bind with high affinity to multiple receptors, influencing various biological processes. For example, they can act as inhibitors of enzymes like aldose reductase and aldehyde reductase, which are involved in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
- 1H-Indole-3-carbaldehyde
- 2-Phenylindole
- Indole-3-acetic acid
Comparison: 2-Phenyl-1H-indole-7-carbaldehyde is unique due to the presence of both a phenyl group and an aldehyde group on the indole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other indole derivatives. For instance, while 1H-Indole-3-carbaldehyde is primarily used as a precursor in multicomponent reactions, this compound’s unique structure allows for a broader range of applications in medicinal chemistry and industrial processes .
Eigenschaften
Molekularformel |
C15H11NO |
|---|---|
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
2-phenyl-1H-indole-7-carbaldehyde |
InChI |
InChI=1S/C15H11NO/c17-10-13-8-4-7-12-9-14(16-15(12)13)11-5-2-1-3-6-11/h1-10,16H |
InChI-Schlüssel |
KBMGCWKEOJJGNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C(=CC=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Isopropyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12972327.png)
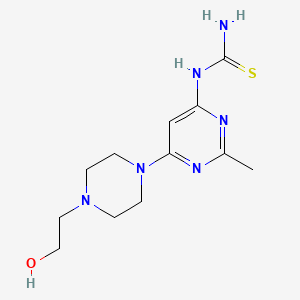
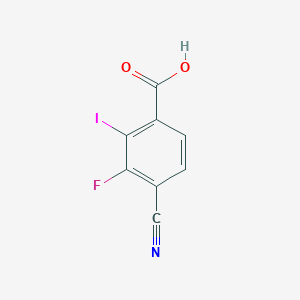
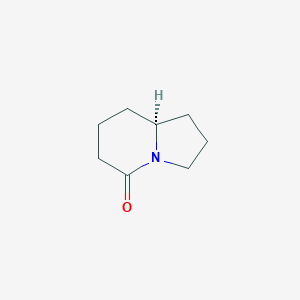
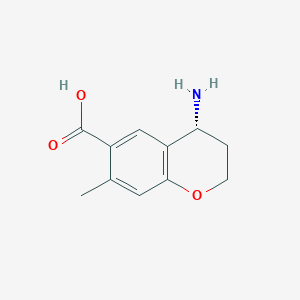

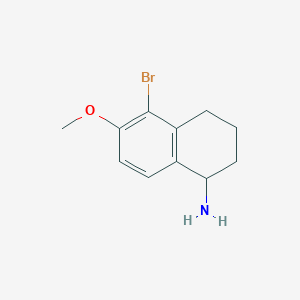
![5-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)-3-isopropyl-1,2,4-oxadiazole](/img/structure/B12972371.png)
![(E)-1-(Benzo[d][1,3]dioxol-5-yl)-N-(3-chloropropyl)methanimine](/img/structure/B12972374.png)
![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B12972375.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12972380.png)
![4-Chloro-1-methylimidazo[1,5-a]quinoxaline](/img/structure/B12972382.png)
![Ethyl 8-bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12972388.png)
![3-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12972390.png)
